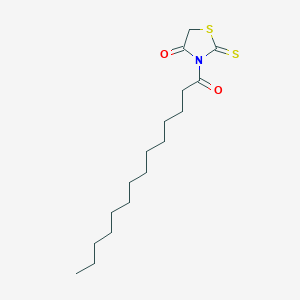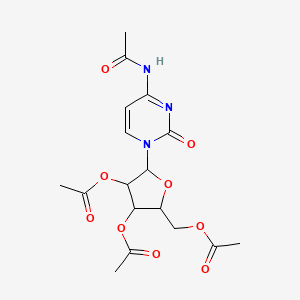![molecular formula C10H18O3SSi B12519485 3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione CAS No. 676515-64-3](/img/structure/B12519485.png)
3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione is a chemical compound known for its unique structural properties and potential applications in various fields. The compound consists of an oxolane-2,5-dione ring substituted with a trimethylsilylpropylsulfanyl group. This combination of functional groups imparts distinct chemical reactivity and stability to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione typically involves the reaction of oxolane-2,5-dione with 3-(Trimethylsilyl)propylthiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxolane-2,5-dione ring can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Diols
Substitution: Various substituted oxolane-2,5-dione derivatives
Applications De Recherche Scientifique
3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and proteins, leading to the modulation of biochemical pathways. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and potentially leading to cytotoxic effects in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{[3-(Trimethoxysilyl)propyl]sulfanyl}oxolane-2,5-dione
- 3-{[3-(Triethoxysilyl)propyl]sulfanyl}oxolane-2,5-dione
- 3-(Trimethylsilyl)-1-propanol
Uniqueness
3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and stability. The presence of the trimethylsilyl group enhances its lipophilicity, making it more effective in penetrating cell membranes compared to similar compounds with different silyl groups. Additionally, the oxolane-2,5-dione ring provides a versatile platform for further chemical modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
676515-64-3 |
|---|---|
Formule moléculaire |
C10H18O3SSi |
Poids moléculaire |
246.40 g/mol |
Nom IUPAC |
3-(3-trimethylsilylpropylsulfanyl)oxolane-2,5-dione |
InChI |
InChI=1S/C10H18O3SSi/c1-15(2,3)6-4-5-14-8-7-9(11)13-10(8)12/h8H,4-7H2,1-3H3 |
Clé InChI |
WCUOHPDYLMDSKR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCCSC1CC(=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


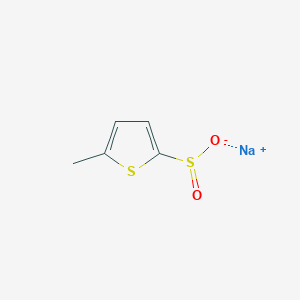
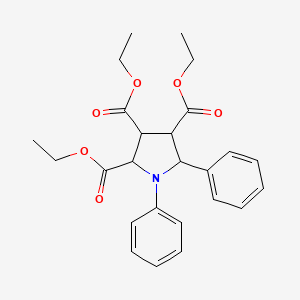
![3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine;hydrochloride](/img/structure/B12519412.png)
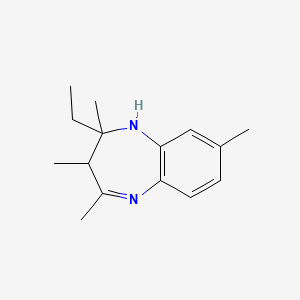
![Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate](/img/structure/B12519425.png)

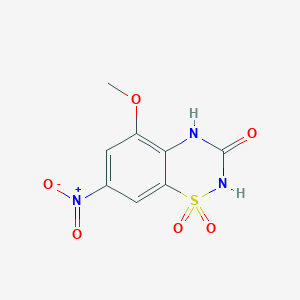
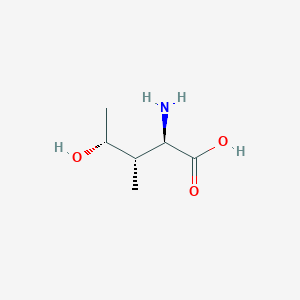
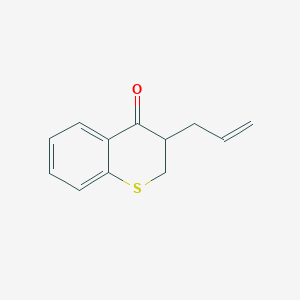
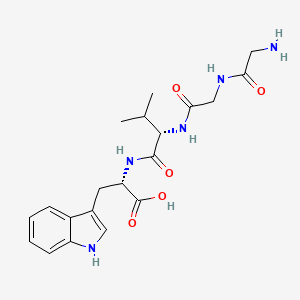

![2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride](/img/structure/B12519472.png)
